molecular formula C41H36N4O4 B12728373 6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione CAS No. 910229-23-1

6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione

Cat. No.: B12728373
CAS No.: 910229-23-1
M. Wt: 648.7 g/mol
InChI Key: LNUSUIGEDBJTHT-UHFFFAOYSA-N
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Description

6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a distinctive arrangement of indenoisoquinoline units, which are fused aromatic systems, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione typically involves multiple steps, starting from simpler aromatic precursors. The process often includes:

    Formation of the indenoisoquinoline core: This step involves cyclization reactions that form the fused aromatic rings.

    Functionalization of the core: Introduction of functional groups such as amino and propyl groups through substitution reactions.

    Coupling reactions: Linking the functionalized cores to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.

Scientific Research Applications

6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

Mechanism of Action

The mechanism of action of 6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Indenoisoquinoline derivatives: These compounds share the core structure but differ in their functional groups.

    Quinoline derivatives: Similar aromatic systems with different ring structures.

    Isoquinoline derivatives: Compounds with similar nitrogen-containing aromatic systems.

Uniqueness

What sets 6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione apart is its specific arrangement of functional groups and the resulting unique properties

Properties

CAS No.

910229-23-1

Molecular Formula

C41H36N4O4

Molecular Weight

648.7 g/mol

IUPAC Name

6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione

InChI

InChI=1S/C41H36N4O4/c46-38-30-16-5-3-14-28(30)36-34(38)26-12-1-7-18-32(26)40(48)44(36)24-10-22-42-20-9-21-43-23-11-25-45-37-29-15-4-6-17-31(29)39(47)35(37)27-13-2-8-19-33(27)41(45)49/h1-8,12-19,42-43H,9-11,20-25H2

InChI Key

LNUSUIGEDBJTHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCCNCCCNCCCN5C6=C(C7=CC=CC=C7C5=O)C(=O)C8=CC=CC=C86

Origin of Product

United States

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